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molecular formula C11H13NO2 B8477442 5-Benzyloxypyrrolidin-2-one

5-Benzyloxypyrrolidin-2-one

Cat. No. B8477442
M. Wt: 191.23 g/mol
InChI Key: GUYXRMDRFMEKHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04829079

Procedure details

At ambient temperature and under an inert atmosphere, 4.40 g of 5-benzyloxypyrrolidin-2-one is added to a solution of 4.64 g of sodium bis(trimethylsilyl) amide in 350 cm3 of anhydrous ethyl ether. The mixture is agitated for 30 minutes, then cooled to 0° C., and a solution of 4.06 g of benzenesulphonyl chloride in 30 cm3 of anhydrous ether is added, while maintaining the temperature at 0° C. The temperature is allowed to return to the ambient, then, after filtering and evaporating the solvent under reduced pressure, the residue is chromatographed on silica, eluting with a mixture of ethyl acetate and n-hexane (1-2). After re-crystallizing from a mixture of benzene and n-hexane (1-3), 2.25 g of the expected product is obtained, m.p. 80°-81° C.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][CH:9]1[NH:13][C:12](=[O:14])[CH2:11][CH2:10]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[C:25]1([S:31](Cl)(=[O:33])=[O:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(OCC)C>[C:25]1([S:31]([N:13]2[CH:9]([O:8][CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=3)[CH2:10][CH2:11][C:12]2=[O:14])(=[O:33])=[O:32])[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1CCC(N1)=O
Name
Quantity
4.64 g
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
4.06 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is agitated for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C
FILTRATION
Type
FILTRATION
Details
after filtering
CUSTOM
Type
CUSTOM
Details
evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed on silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and n-hexane (1-2)
CUSTOM
Type
CUSTOM
Details
After re-crystallizing from a mixture of benzene and n-hexane (1-3)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C(CCC1OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.25 g
YIELD: CALCULATEDPERCENTYIELD 29.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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